REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]1[CH2:11][CH2:10][C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[CH2:7][CH2:6]1)([O-])=O.[ClH:16]>C(O)C.[Ni]>[ClH:16].[CH:12]1[C:9]2[CH2:10][CH2:11][CH:5]([CH2:4][NH2:1])[CH2:6][CH2:7][C:8]=2[CH:15]=[CH:14][CH:13]=1 |f:4.5|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered over Celite™
|
Type
|
WASH
|
Details
|
washed with ethanol (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled between 0 and 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with tert-butyl methyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC=CC2=C1CCC(CC2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |